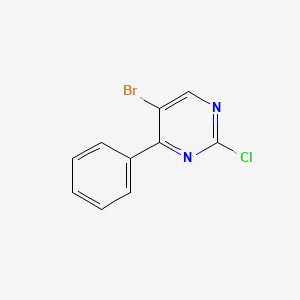

5-Bromo-2-chloro-4-phenyl-pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2-chloro-4-phenyl-pyrimidine is a chemical compound with the molecular formula C10H6BrClN2 and a molecular weight of 269.53 .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-chloro-4-phenyl-pyrimidine is 1S/C10H6BrClN2/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

Pyrimidines, including 5-Bromo-2-chloro-4-phenyl-pyrimidine, can undergo various chemical reactions. For instance, 5-bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .科学的研究の応用

Antimicrobial Applications

5-Bromo-2-chloro-4-phenyl-pyrimidine: derivatives have been explored for their antimicrobial properties. The compound can be used to synthesize imidazo[4,5-b]pyridine derivatives, which show promise in combating microbial infections .

Organic Synthesis

This compound serves as a key intermediate in organic synthesis, particularly in the construction of pyrimidine derivatives that have various chemical and biological applications .

Pharmaceutical Intermediates

One of the significant applications is in the synthesis of pharmaceutical intermediates. For instance, it is used in the improved synthesis of Dapagliflozin , a novel selective sodium-glucose co-transporter type II (SGLT2) inhibitor .

Palladium-Catalyzed Reactions

5-Bromo-2-chloro-4-phenyl-pyrimidine: is utilized in palladium-catalyzed reactions, such as the Suzuki reaction, to create N-heteroaryl substituted 9-arylcarbazolyl derivatives .

Microwave-Assisted Organic Synthesis (MAOS)

The compound is also employed in MAOS protocols, particularly in the Sonogashira reaction, to synthesize 5-(phenylethynyl)pyrimidine derivatives .

Anticancer Research

Pyrimidine derivatives, including those synthesized from 5-Bromo-2-chloro-4-phenyl-pyrimidine , are studied for their anticancer properties. They are part of a broader group of compounds that are being investigated for their potential to inhibit cancer cell growth .

Antiviral Research

Research into antiviral medications often utilizes pyrimidine derivatives. The structural properties of 5-Bromo-2-chloro-4-phenyl-pyrimidine make it a valuable precursor in synthesizing compounds with potential antiviral activities .

Development of Bioactive Heterocycles

Organic chemists are interested in the synthesis of bioactive heterocycles, which are compounds with diverse pharmacological activities5-Bromo-2-chloro-4-phenyl-pyrimidine plays a role in the development of these heterocycles, which can have applications ranging from antibacterial to anti-inflammatory .

作用機序

Target of Action

Pyrimidine derivatives, such as this compound, are known to interact with various biological targets .

Mode of Action

Pyrimidine derivatives are known to undergo rapid nucleophilic displacement reactions . This suggests that 5-Bromo-2-chloro-4-phenyl-pyrimidine might interact with its targets through a similar mechanism.

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that 5-bromo-2-chloro-4-phenyl-pyrimidine might have similar effects .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-bromo-2-chloro-4-phenylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAUJFFEFQWJOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chloro-4-phenyl-pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxa-5-azaspiro[3.4]octane](/img/structure/B1373852.png)

![2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B1373854.png)

![3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1373860.png)